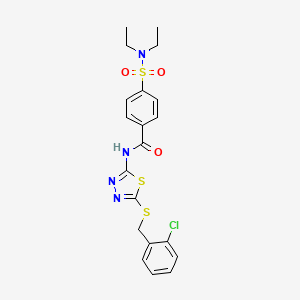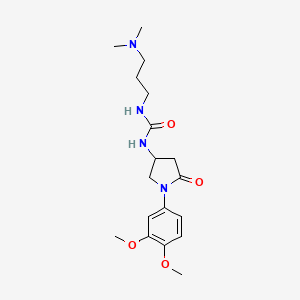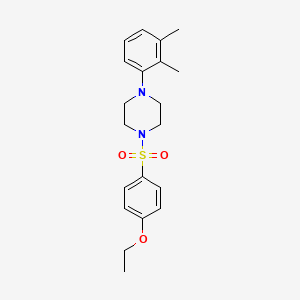![molecular formula C16H16ClNO B2958774 2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide CAS No. 543694-41-3](/img/structure/B2958774.png)
2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
2-Chloro-N-phenylacetamide, also known as chloroacetanilide, can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .Molecular Structure Analysis
The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis
2-Chloro-N-phenylacetamide may be used in the preparation of N, N ′- (ethane-1,2-diyl)bis (2- (2-oxo-2- (phenylamino)ethoxy)benzamide), an amide podand . It may also be used to prepare phenylacetamide-based Schiff base ligands by reacting with corresponding hydrazones .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide is 269.767 . The molecular structure is based on structures generated from information available in ECHA’s databases .Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
Research on chloroacetamide herbicides, such as acetochlor, and their metabolism in liver microsomes of humans and rats, has been conducted to understand their carcinogenic potential. The study found differences in the metabolism of these compounds between species, which could be relevant for assessing human health risks. Cytochrome P450 isoforms CYP3A4 and CYP2B6 were identified as responsible for human metabolism of these herbicides (Coleman et al., 2000).
Herbicide Activity and Soil Interaction
Investigations into the activity of chloroacetamide herbicides like acetochlor, alachlor, and metolachlor on crops and their interaction with soil have been conducted. These studies provide insights into the efficacy of these herbicides in agricultural settings and their environmental fate (Banks & Robinson, 1986).
Antimalarial Activity of Related Compounds
A series of compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their N omega-oxides, were synthesized and evaluated for their antimalarial activity. This research highlights the potential for developing new antimalarial agents from chloroacetamide derivatives (Werbel et al., 1986).
Environmental Fate of Acetochlor
A study documented the occurrence and distribution of acetochlor in the hydrologic system across the Midwestern United States. This research is significant for understanding the environmental impact of acetochlor usage in agriculture (Kolpin et al., 1996).
Radiosynthesis for Metabolism Studies
Research on the radiosynthesis of chloroacetanilide herbicides, including acetochlor, enables detailed studies on their metabolism and mode of action. This work supports the development of safer and more effective herbicides (Latli & Casida, 1995).
Molecular Structure and Conformation
Studies on the molecular structure and conformation of related acetamides provide fundamental insights into their chemical properties and potential reactivity. Such information is crucial for the design of new compounds with specific biological or environmental activities (Ishmaeva et al., 2015).
Biodegradation and Environmental Remediation
Investigations into the biodegradation of chloroacetamide herbicides, such as the involvement of the cytochrome P450 system in the N-deethoxymethylation of acetochlor, are essential for developing strategies to mitigate their environmental impact. This research contributes to the understanding of how these compounds can be broken down in the environment (Wang et al., 2015).
Mecanismo De Acción
Target of Action
The primary targets of 2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide are currently unknown. This compound is structurally similar to other aromatic compounds, which often interact with various enzymes and receptors in the body .
Mode of Action
Based on its structure, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target proteins or enzymes.
Biochemical Pathways
Similar compounds have been shown to affect various metabolic pathways
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, such as anti-inflammatory and antimicrobial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[(4-methylphenyl)(phenyl)methyl]acetamide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Propiedades
IUPAC Name |
2-chloro-N-[(4-methylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-12-7-9-14(10-8-12)16(18-15(19)11-17)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSSUDJVLXFLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

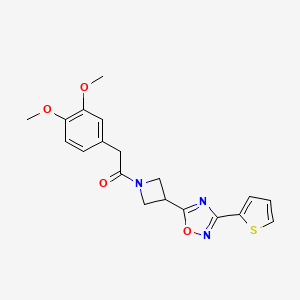
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2958694.png)
![ethyl [2-({[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B2958695.png)


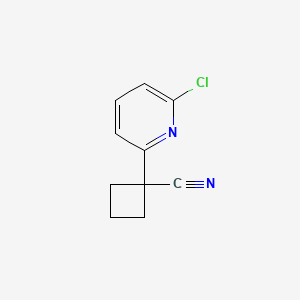
![4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2958700.png)

